7-Methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound featuring a chromeno-pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in materials science for developing advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-2-(4-METHYLPYRIDIN-2-YL)PROPANOATE: Shares the pyridinyl group but differs in the core structure.
2-METHYL-2-(4-METHYLPYRIDIN-2-YL)PROPIONATE: Similar in having the pyridinyl group but with a different functional group arrangement.
Uniqueness
7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its chromeno-pyrrole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H17N3O5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
7-methyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17N3O5/c1-13-3-8-18-17(11-13)22(28)20-21(15-4-6-16(7-5-15)27(30)31)26(24(29)23(20)32-18)19-12-14(2)9-10-25-19/h3-12,21H,1-2H3 |
InChI Key |
HALXTZNUEOZLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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